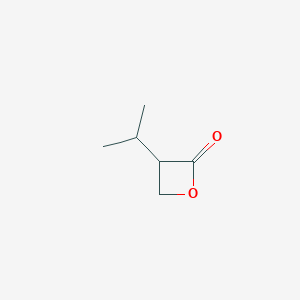
beta-Isopropyl-beta-propiolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Isopropyl-beta-propiolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Chemistry
BPL is utilized in the synthesis of biodegradable polymers. It can be copolymerized with other monomers to create materials that are environmentally friendly while maintaining desirable mechanical properties. Recent patents highlight the production of poly(beta-propiolactone) (PPL), which is known for its biodegradability and potential applications in packaging and medical devices .
Table 1: Properties of Poly(beta-propiolactone)
| Property | Value |
|---|---|
| Biodegradability | Yes |
| Mechanical Strength | Moderate |
| Thermal Stability | Good |
| Applications | Medical devices, packaging |
Viral Inactivation
BPL is widely recognized for its efficacy as a viral inactivating agent, particularly in vaccine production. It has been employed in the preparation of vaccines against various pathogens, including SARS-CoV-2. Studies have shown that BPL effectively inactivates viruses while preserving their immunogenicity, making it suitable for safe vaccine formulations .
Case Study: SARS-CoV-2 Vaccine Development
- Objective : Evaluate BPL's effectiveness in viral inactivation for vaccine preparation.
- Method : BPL was used to treat viral samples, followed by immunogenicity testing in animal models.
- Outcome : Vaccines produced using BPL showed robust antibody responses with no residual infectivity .
Chemical Reactions
BPL has been studied extensively for its reactions with nucleobases and glutathione. Computational studies indicate that BPL can form adducts with nucleobases through alkylation mechanisms, raising concerns about its potential carcinogenic effects . Despite these concerns, its ability to modify biological molecules makes it useful in biochemical research.
Table 2: Reaction Mechanisms of Beta-Propiolactone
| Reaction Type | Reactants | Products | Notes |
|---|---|---|---|
| Alkylation | Nucleobases | Adducts | Favorable energetics observed |
| Acylation | Glutathione | Modified glutathione | Potential protective role noted |
Analyse Des Réactions Chimiques
Reactivity with Nucleophiles
β-Propiolactone's strained ring undergoes nucleophilic reactions via two primary pathways (Fig. 1) :
-
Alkylation : Soft nucleophiles (e.g., thiols, deprotonated amines) attack the β-carbon.
-
Acylation : Hard nucleophiles (e.g., primary amines, hydroxyl groups) attack the acyl carbon.
The preference for alkylation vs. acylation depends on nucleophile hardness, pH, and hydrogen bonding . For example:
-
Thiols (RSH) predominantly alkylate at pH < 8 but shift toward acylation when deprotonated .
-
Glutathione reacts equally via both pathways under physiological conditions .
Reactions with Nucleobases
BPL modifies DNA/RNA components, with guanine being the most reactive nucleobase :
| Nucleobase | Reaction Site | Product Type | Efficiency (Relative) |
|---|---|---|---|
| Guanine | N7, O6, NH2 | Alkylation | High |
| Adenine | NH2 | Acylation | Moderate |
| Cytosine | NH2 | Alkylation | Low |
| Thymine/Uracil | No detectable reaction | — | — |
Key findings :
-
Guanine forms N7-(2-carboxyethyl)guanine as the dominant adduct .
-
Cytidine reacts to form N-(2-carboxyethyl) derivatives under low BPL concentrations .
Reactions with Amino Acids and Peptides
BPL modifies nine amino acid residues , with reactivity ranked as:
-
Cysteine (thiol) > Histidine (imidazole) > Lysine (ε-amino) > Aspartic Acid (carboxyl).
Example modifications :
Hydrolysis and Stability
BPL hydrolyzes in aqueous buffers via pseudo-first-order kinetics :
Half life t1/2 =khydln2
| Buffer (pH) | Half-Life (25°C) | Hydrolysis Products |
|---|---|---|
| Phosphate (7.2) | 3.5 hours | Acrylic acid, β-hydroxypropionic acid |
| Citrate (5.0) | 6.2 hours | Acrylic acid |
| HEPES (7.0) | 4.1 hours | Acrylic acid |
Hydrolysis accelerates at alkaline pH due to increased hydroxide ion activity .
Computational Insights
DFT and MP2 calculations reveal:
Propriétés
Numéro CAS |
10359-02-1 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
3-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3 |
Clé InChI |
RXDIFCRJKDATEB-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC1=O |
SMILES canonique |
CC(C)C1COC1=O |
Synonymes |
beta-Isopropyl-beta-propiolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















